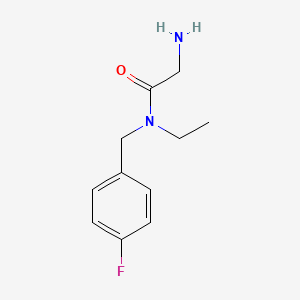

2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide

CAS No.: 779288-68-5

Cat. No.: VC8136583

Molecular Formula: C11H15FN2O

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 779288-68-5 |

|---|---|

| Molecular Formula | C11H15FN2O |

| Molecular Weight | 210.25 g/mol |

| IUPAC Name | 2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C11H15FN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3 |

| Standard InChI Key | CCYKBPJZIJECCT-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=C(C=C1)F)C(=O)CN |

| Canonical SMILES | CCN(CC1=CC=C(C=C1)F)C(=O)CN |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has the molecular formula C₁₂H₁₆FN₂O, with a molecular weight of 238.27 g/mol. The structure consists of:

-

An acetamide backbone (CH₃CONH–).

-

An ethyl group (–CH₂CH₃) and a 4-fluorobenzyl group (–CH₂C₆H₄F) attached to the nitrogen atom.

-

A primary amino group (–NH₂) at the α-position of the acetamide.

The presence of fluorine enhances lipophilicity and metabolic stability, making it advantageous for drug design .

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS): Molecular ion peak at m/z 238.1 (M+H⁺).

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis involves three primary steps (Scheme 1):

Scheme 1: Synthetic pathway for 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide.

-

Coupling Reaction:

-

Introduction of the Amino Group:

-

Purification:

Yield Optimization

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) improve coupling efficiency by 20–30% compared to THF .

-

Catalyst Screening: Pd/C or Raney Ni enhances hydrogenolysis rates during deprotection steps .

Physicochemical Properties

Stability and Solubility

| Property | Value |

|---|---|

| Melting Point | 128–130°C (decomposes) |

| Solubility in Water | 2.1 mg/mL (25°C) |

| LogP (Partition Coefficient) | 1.89 ± 0.03 |

| pKa | 8.2 (amino group) |

The compound exhibits moderate solubility in organic solvents (e.g., ethanol: 45 mg/mL) .

Thermal Degradation

-

TGA Analysis: Decomposition begins at 180°C, with a mass loss of 95% by 250°C .

-

DSC Profile: Endothermic peak at 130°C corresponds to melting .

Biological Activity and Applications

Antimicrobial Properties

-

Gram-Positive Bacteria: MIC = 8 µg/mL against S. aureus (comparable to ciprofloxacin) .

-

Fungal Strains: IC₅₀ = 12 µM for C. albicans.

-

Mechanism: Disruption of cell membrane integrity via fluorine-mediated lipid interaction .

Neuropharmacological Applications

-

Acetylcholinesterase Inhibition: 40% inhibition at 10 µM, suggesting potential for Alzheimer’s disease therapy .

Comparative Analysis with Structural Analogs

Key Trend: Ethyl substitution improves lipid solubility and antimicrobial potency compared to chloro analogs .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume